molecular formula C19H25N3O2S B14931755 1-(Pyridin-4-ylmethyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine

1-(Pyridin-4-ylmethyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine

Cat. No.: B14931755
M. Wt: 359.5 g/mol
InChI Key: NEYXMKGPUGSNLE-UHFFFAOYSA-N
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Description

1-(Pyridin-4-ylmethyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine is a complex organic compound that features a piperazine ring substituted with a pyridin-4-ylmethyl group and a 2,4,5-trimethylphenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-4-ylmethyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Pyridin-4-ylmethyl Group: This step involves the alkylation of the piperazine ring with a pyridin-4-ylmethyl halide in the presence of a base such as potassium carbonate.

    Sulfonylation with 2,4,5-Trimethylbenzenesulfonyl Chloride: The final step involves the reaction of the intermediate with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base like triethylamine to introduce the sulfonyl group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-4-ylmethyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridin-4-ylmethyl group or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Introduction of various functional groups at the pyridin-4-ylmethyl or sulfonyl positions.

Scientific Research Applications

1-(Pyridin-4-ylmethyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific receptors or enzymes.

    Biological Studies: Investigation of its biological activity and interaction with biomolecules.

    Chemical Biology: Use as a probe to study cellular processes and pathways.

    Industrial Applications: Potential use in the synthesis of advanced materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 1-(Pyridin-4-ylmethyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or electrostatic interactions, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    1-(Pyridin-4-ylmethyl)piperazine: Lacks the sulfonyl group, which may result in different biological activity and chemical reactivity.

    4-[(2,4,5-Trimethylphenyl)sulfonyl]piperazine: Lacks the pyridin-4-ylmethyl group, which may affect its binding affinity and specificity.

Uniqueness

1-(Pyridin-4-ylmethyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine is unique due to the presence of both the pyridin-4-ylmethyl and 2,4,5-trimethylphenylsulfonyl groups. This dual substitution pattern can confer distinct physicochemical properties, such as increased lipophilicity, enhanced binding affinity, and specific reactivity patterns, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C19H25N3O2S

Molecular Weight

359.5 g/mol

IUPAC Name

1-(pyridin-4-ylmethyl)-4-(2,4,5-trimethylphenyl)sulfonylpiperazine

InChI

InChI=1S/C19H25N3O2S/c1-15-12-17(3)19(13-16(15)2)25(23,24)22-10-8-21(9-11-22)14-18-4-6-20-7-5-18/h4-7,12-13H,8-11,14H2,1-3H3

InChI Key

NEYXMKGPUGSNLE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)CC3=CC=NC=C3)C

Origin of Product

United States

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